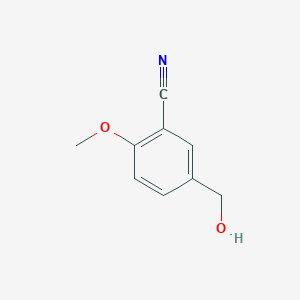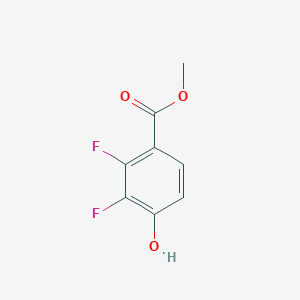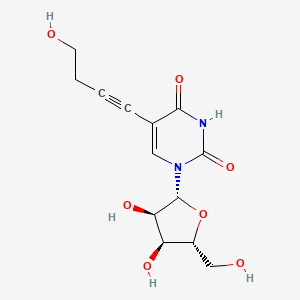
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a biomedical compound with significant potential as an antiviral agent. It demonstrates remarkable activity against various viral infections, including HIV, influenza, and herpes. This compound is a ribo-nucleoside with the molecular formula C13H16N2O7 and a molecular weight of 312.28 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the coupling of uridine with a suitable alkyne derivative. One common method includes the use of a palladium-catalyzed coupling reaction between uridine and 4-hydroxybutyn-1-yl bromide under mild conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate, in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The production is carried out in cleanroom environments to ensure the quality and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, alkenes, alkanes, and substituted uridine derivatives .
Applications De Recherche Scientifique
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe for studying nucleic acid interactions and modifications.
Medicine: It is being investigated for its antiviral properties and potential therapeutic applications in treating viral infections like HIV, influenza, and herpes.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into viral RNA, leading to the disruption of viral replication. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA . This inhibition results in the suppression of viral replication and the reduction of viral load in infected cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyluridine: Another nucleoside analog with antiviral properties.
5-Iodouridine: Known for its antiviral and anticancer activities.
5-Fluorouridine: Used in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to effectively target and inhibit viral polymerases. Its hydroxyl and alkyne groups provide additional sites for chemical modification, making it a versatile compound for drug development.
Propriétés
Formule moléculaire |
C13H16N2O7 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21)/t8-,9-,10-,12-/m1/s1 |
Clé InChI |
JOODRRAZXIYEBW-DNRKLUKYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#CCCO |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B1648249.png)
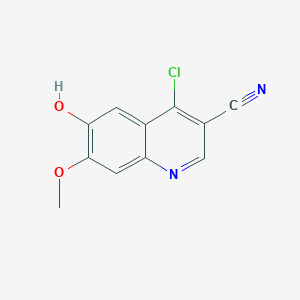
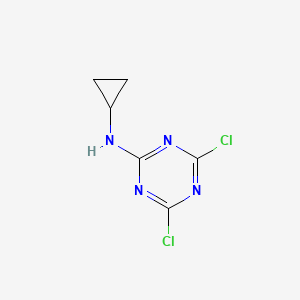
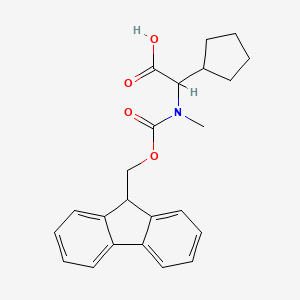
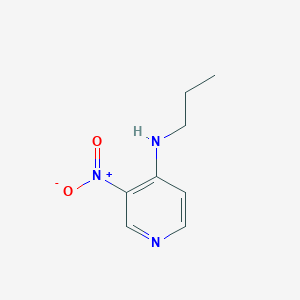
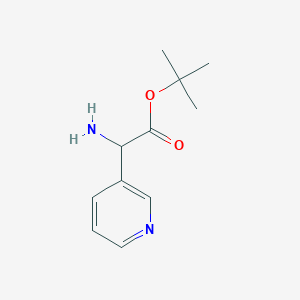
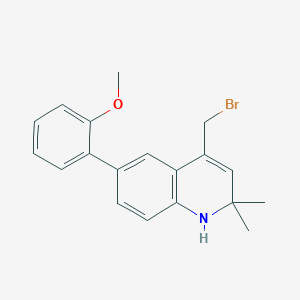

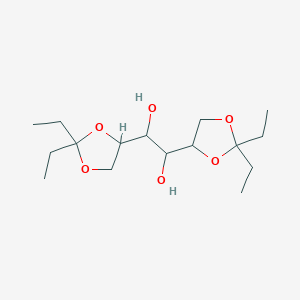
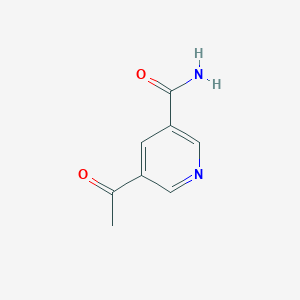

![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)
